Cas no 1523684-05-0 (4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(3-Bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused thienopyridine core with a 3-bromophenyl substituent. This structure offers versatility as a synthetic intermediate in pharmaceutical and materials chemistry. The bromine atom at the phenyl moiety provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The thienopyridine scaffold is of interest due to its potential bioactivity, often explored in medicinal chemistry for kinase inhibition or CNS-targeting applications. The compound's rigid, planar architecture may also contribute to optoelectronic properties in material science. Suitable for controlled reactions under inert conditions, it requires handling with appropriate safety precautions due to its halogenated nature.
4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine structure
1523684-05-0 structure
Product name:4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine
CAS No:1523684-05-0
MF:C13H12BrNS
MW:294.210081100464
CID:6329613
PubChem ID:83747728

4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine
    • EN300-1074892
    • 1523684-05-0
    • 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
    • Inchi: 1S/C13H12BrNS/c14-10-3-1-2-9(8-10)13-11-5-7-16-12(11)4-6-15-13/h1-3,5,7-8,13,15H,4,6H2
    • InChI Key: DUZNXCADQGUBIT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C2C=CSC=2CCN1

Computed Properties

  • Exact Mass: 292.98738g/mol
  • Monoisotopic Mass: 292.98738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 40.3Ų

4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1074892-2.5g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
2.5g
$1089.0 2023-10-28
Enamine
EN300-1074892-0.5g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
0.5g
$535.0 2023-10-28
Enamine
EN300-1074892-10.0g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0
10g
$3131.0 2023-05-23
Enamine
EN300-1074892-0.1g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
0.1g
$490.0 2023-10-28
Enamine
EN300-1074892-1.0g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0
1g
$728.0 2023-05-23
Enamine
EN300-1074892-5.0g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0
5g
$2110.0 2023-05-23
Enamine
EN300-1074892-5g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
5g
$1614.0 2023-10-28
Enamine
EN300-1074892-1g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
1g
$557.0 2023-10-28
Enamine
EN300-1074892-0.05g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
0.05g
$468.0 2023-10-28
Enamine
EN300-1074892-0.25g
4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
1523684-05-0 95%
0.25g
$513.0 2023-10-28

Additional information on 4-(3-bromophenyl)-4H,5H,6H,7H-thieno3,2-cpyridine

Introduction to 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 1523684-05-0)

4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 1523684-05-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a 3-bromophenyl substituent in its molecular framework enhances its utility as a key intermediate in the synthesis of various bioactive molecules.

The structural composition of 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine consists of a fused thienopyridine ring system, which is a hybrid of thiophene and pyridine moieties. This unique arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive scaffold for drug discovery. The bromine atom at the para position of the phenyl ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel thienopyridine derivatives due to their demonstrated efficacy in modulating various biological pathways. 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has been explored as a precursor in the synthesis of compounds with potential applications in oncology and neurology. For instance, studies have indicated that derivatives of this scaffold exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The thieno[3,2-c]pyridine core is particularly noteworthy for its ability to interact with biological targets in a manner that promotes receptor binding and allosteric modulation.

The pharmaceutical industry has leveraged the versatility of 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine to develop lead compounds for preclinical testing. Researchers have synthesized analogs that exhibit improved pharmacokinetic profiles and enhanced target specificity. Notably, modifications at the 3-bromophenyl moiety have been shown to fine-tune the binding affinity and selectivity of these derivatives. Such structural optimization efforts are critical in advancing candidate molecules toward clinical development.

Advances in computational chemistry and molecular modeling have further accelerated the discovery process for thienopyridine-based drugs. These tools enable researchers to predict the binding modes of 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine analogs with high-throughput screening platforms. By integrating experimental data with computational insights, scientists can rapidly identify promising candidates for further validation. This interdisciplinary approach has been instrumental in streamlining drug development pipelines.

The synthesis of 4-(3-bromophenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the thienopyridine core followed by bromination at the phenyl ring. The use of palladium catalysts in cross-coupling reactions allows for efficient functionalization while maintaining regioselectivity. These synthetic strategies underscore the compound's feasibility as a building block for medicinal chemistry endeavors.

Recent publications have highlighted the role of thienopyridines in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural features of 4-(3-bromophenyl)-4H,5H-6 H ,7 H -thieno [ 3 , 2 - c ] py rid ine contribute to its potential as a cholinesterase inhibitor or monoamine oxidase modulator. Preclinical studies have demonstrated that certain derivatives can mitigate cognitive decline by enhancing acetylcholine levels or protecting dopaminergic neurons. These findings underscore the therapeutic promise of this class of compounds.

The growing interest in thienopyridines has also spurred innovation in synthetic methodologies aimed at improving yields and reducing costs. Continuous flow chemistry techniques have been adapted for the preparation of complex thienopyridine derivatives under mild conditions. Such advancements not only enhance scalability but also minimize waste generation—a critical consideration in sustainable pharmaceutical manufacturing.

Future directions in research may explore the pharmacological potential of 4-(3-bromophenyl)-4 H , 5 H , 6 H , 7 H -thieno [ 3 , 2 - c ] py rid ine analogs through structure-activity relationship (SAR) studies. By systematically varying substituents on both the thienopyridine core and phenyl ring, researchers can elucidate key determinants of biological activity . This knowledge will guide the design of next-generation therapeutics with optimized efficacy and safety profiles.

In conclusion, 4 -( 3 - brom o phen y l ) - 4 H , 5 H , 6 H , 7 H -th i en o [ 3 , 2 - c ] p y rid ine ( C A S N o . 1 5 2 3 6 8 4 - 0 5 - 0 ) represents a structurally intriguing and biologically relevant compound with significant therapeutic implications. Its role as a synthetic intermediate and lead compound underscores its importance in modern drug discovery efforts across multiple therapeutic domains, including oncology, neurology, and anti-inflammatory applications.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD